An In-depth Technical Guide to the Chemical Properties of Oseltamivir-d3
An In-depth Technical Guide to the Chemical Properties of Oseltamivir-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical applications of Oseltamivir-d3. Oseltamivir-d3 is the deuterium-labeled version of Oseltamivir, an antiviral medication used to treat and prevent influenza A and B viruses.[1] Due to the kinetic isotope effect, deuterated compounds like Oseltamivir-d3 are valuable tools in pharmaceutical research, particularly as internal standards for pharmacokinetic and metabolic studies, ensuring precise quantification in biological samples.[2][3][4]
Physicochemical Properties
Oseltamivir-d3 shares its core structure with Oseltamivir, with three hydrogen atoms on the acetyl group replaced by deuterium. This isotopic substitution results in a slightly higher molecular weight but does not significantly alter the compound's fundamental chemical behavior. It is most commonly available as the phosphate salt prodrug or as its active metabolite, Oseltamivir-d3 acid (also known as Oseltamivir-d3 carboxylate).
Quantitative Data Summary
The key physicochemical properties of Oseltamivir-d3 and its active metabolite are summarized below for easy comparison.
Table 1: Physicochemical Properties of Oseltamivir-d3 and its Active Metabolite
| Property | Oseltamivir-d3 | Oseltamivir-d3 Acid (Carboxylate) |
| Synonyms | Oseltamivir D3, GS 4104-d3 | GS 4071-d3, Ro 64-0802-d3, Oseltamivir-d3 Carboxylic Acid |
| Molecular Formula | C₁₆H₂₅D₃N₂O₄[1] | C₁₄H₂₁D₃N₂O₄[5][6] |
| Molecular Weight | 315.42 g/mol [1][7] | 287.37 g/mol [5][6][8] |
| Exact Mass | 315.22373762 Da[7] | 287.192 Da[9] |
| CAS Number | 1093851-61-6[1] | 1242184-43-5[5][6][8] |
| Appearance | White to off-white solid[1] | White to off-white solid powder[9] |
| Isotopic Purity | >95%[6] | >95% (Isotopic Enrichment)[6] |
| Chemical Purity (HPLC) | - | >95%[6] |
| XLogP3-AA | 1.1[7] | - |
| Hydrogen Bond Donors | 2[7] | 3[9] |
| Hydrogen Bond Acceptors | 4[7] | 5[9] |
Solubility and Stability
Proper handling and storage are critical for maintaining the integrity of analytical standards.
Table 2: Solubility Data
| Compound | Solvent | Concentration | Notes |
| Oseltamivir-d3 | DMSO | 100 mg/mL (317.04 mM)[1] | Requires ultrasonic agitation; hygroscopic.[1] |
| Oseltamivir Phosphate | Water | ≥110 mg/mL[10] | - |
| Oseltamivir Phosphate | DMSO | ≥20.3 mg/mL[10] | Requires gentle warming.[10] |
| Oseltamivir Phosphate | Ethanol | ≥2.79 mg/mL[10] | Requires gentle warming and ultrasonic.[10] |
Table 3: Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Stock Solution | -80°C | 6 months | [1][8] |
| Stock Solution | -20°C | 1 month | [1][8] |
| Solid (Powder) | -20°C | 3 years | [9] |
| Solid (Powder) | 4°C | 2 years | [9] |
| In Plasma | Room Temperature | 4 hours | Stable[11] |
| In Plasma | -80°C | 31 days | Stable[11] |
| In Plasma | Freeze-Thaw Cycles | 3 cycles | Stable[11] |
Oseltamivir is chemically stable under recommended storage conditions.[12] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[12] Studies on non-deuterated Oseltamivir show that in aqueous oral solutions, stability is pH-dependent, with improved stability upon the addition of citric acid.[13]
Mechanism of Action and Metabolism
Oseltamivir itself is an inactive prodrug. Following oral administration, it is readily absorbed and extensively metabolized by hepatic esterases into its active form, Oseltamivir carboxylate.[14][15][16] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[8][14]
Neuraminidase is a surface glycoprotein essential for the viral life cycle. It cleaves sialic acid residues on host cells, which facilitates the release of newly formed virus particles from infected cells and prevents their aggregation, allowing the virus to spread.[16][17] By blocking this enzyme, Oseltamivir carboxylate halts the release of virions, thereby curtailing the propagation of the infection.[16][17]
Metabolic Pathway
The metabolic conversion from the inactive prodrug to the active metabolite is a critical step for its antiviral activity.
Caption: Metabolic activation of Oseltamivir-d3 prodrug in the liver.
Mechanism of Viral Inhibition
The active carboxylate metabolite directly interferes with the influenza virus life cycle.
Caption: Inhibition of viral neuraminidase by the active metabolite.
Experimental Protocols and Applications
The primary application of Oseltamivir-d3 is as an internal standard for the quantification of Oseltamivir and its active metabolite, Oseltamivir carboxylate, in biological matrices such as plasma.[2][11] Its use in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves the accuracy and precision of the analysis.[2][11]
General Experimental Protocol: Quantification in Plasma via LC-MS/MS
This protocol outlines a typical workflow for using Oseltamivir-d3 as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Oseltamivir-d3 in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a working internal standard (IS) solution by diluting the stock solution with a mixture of methanol and water to a final concentration appropriate for spiking into plasma samples (e.g., 50 ng/mL).
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples (e.g., 300 µL) obtained from study subjects.
-
Spike each plasma sample, calibration standard, and quality control sample with a fixed volume of the Oseltamivir-d3 working IS solution.
-
Vortex mix the samples.
-
Perform a solid-phase extraction to remove plasma proteins and other interfering substances. This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the analytes of interest.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase gradient, such as a mixture of methanol and 0.1% formic acid in water, to separate Oseltamivir, Oseltamivir carboxylate, and the internal standard.[11]
-
Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Oseltamivir, Oseltamivir carboxylate, and Oseltamivir-d3. The slight mass difference of the deuterated standard allows it to be distinguished from the non-labeled analyte.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Determine the concentration of Oseltamivir and Oseltamivir carboxylate in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve. The internal standard corrects for variability in sample extraction and instrument response.
Analytical Workflow Diagram
Caption: Bioanalytical workflow using Oseltamivir-d3 as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. sussex-research.com [sussex-research.com]
- 7. Oseltamivir-d3 | C16H28N2O4 | CID 25145489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oseltamivir acid-d3 (GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3) | Influenza Virus | 1242184-43-5 | Invivochem [invivochem.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Oseltamivir D3|1093851-61-6|MSDS [dcchemicals.com]
- 13. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
